molecular formula C15H22N2O2 B1519719 7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one CAS No. 1171968-56-1

7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Cat. No. B1519719
CAS RN: 1171968-56-1
M. Wt: 262.35 g/mol
InChI Key: LVASVZVYVODNJS-UHFFFAOYSA-N
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Description

7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, or 7-AIBDMB, is a synthetic organic compound belonging to the benzoxazepinone family of compounds. It has been studied for its potential applications in a variety of scientific research fields, including drug development, biochemistry, and physiology. In

Scientific Research Applications

Synthesis and Characterization

The compound 7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is involved in the synthesis of various pharmacologically active molecules. One notable application includes its role in the enantioselective synthesis of metabolites of the vasopressin V2 receptor antagonist OPC-31260. This synthesis involves lipase-catalyzed transesterification, showcasing the compound's utility in producing stereochemically complex derivatives (Matsubara et al., 2000).

Antioxidant Activity and Lipid Peroxidation Inhibition

In another study, derivatives of 1,5-benzoxazepines, including similar compounds, were synthesized and evaluated for their antioxidant activity and their ability to inhibit lipid peroxidation. These compounds showed significant potential as antioxidants, demonstrating the therapeutic possibilities of the benzoxazepine scaffold in managing oxidative stress-related conditions (Neochoritis et al., 2010).

Development of Orally Active Antagonists

The compound also finds application in the development of orally active antagonists, such as in the synthesis of a CCR5 antagonist, showcasing its importance in creating therapeutic agents with potential applications in treating conditions like HIV (Ikemoto et al., 2005).

Therapeutic Agent for Hyponatremia

Additionally, a related compound was studied for its effectiveness as a therapeutic agent for hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH), highlighting the potential medical applications of benzoxazepine derivatives in addressing electrolyte imbalances (Saito et al., 1997).

Antineoplastic Potential

Research into thieno[2,3-b]azepin-4-ones, structurally related to benzoxazepines, was conducted with the aim of discovering new antineoplastic agents. Although preliminary biological data did not indicate significant antineoplastic activity, this research underscores the ongoing investigation into benzoxazepine derivatives for potential cancer therapies (Koebel et al., 1975).

properties

IUPAC Name

7-amino-3,3-dimethyl-5-(2-methylpropyl)-2H-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10(2)8-17-12-7-11(16)5-6-13(12)19-9-15(3,4)14(17)18/h5-7,10H,8-9,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVASVZVYVODNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)N)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 3
7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 4
7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 5
7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 6
7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

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